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L Median Median
o ) ) Objective )
Clinical Setting (Patient Progression- Overall Key Study
. Response Rate . .
Population) (ORR) Free Survival Survival References
(mPFS) (mOS)
Unresectable Advanced HCC  69.7% (95% Cl: 9.7 months (95% 17.4 [1]
(BCLC stage B or C) 51.3-84.4%) Cl: 9.3-11.6) months
(95% CI:
15.4-24.3)
High-Risk HCC (Vp4 PVTT 76.7% (per 9.6 months 19.3 [2]
and/or bile duct invasion and/or mRECIST) months
tumor occupancy =50%)
Large HCC with Major PVTT 57.7% 7.4 months 21.2 [3]
(Tumor >10 cm + Vp3/Vp4 (Intrahepatic, months
PVTT) per mRECIST)
Advanced Intrahepatic 43.1% (per 12.0 months 16.8 [4]
Cholangiocarcinoma (ICC) RECIST 1.1) months

> Note on Metrics: ORR (Objective Response Rate) is the proportion of patients with a predefined reduction

in tumor size. mPFS (median Progression-Free Survival) is the time during which the disease does not
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worsen. mOS (median Overall Survival) is the time from diagnosis or start of treatment until death. CI =

Confidence Interval.

Mechanisms of Action and Synergy

The potent efficacy of the triple therapy stems from the complementary and synergistic mechanisms of its

components, which attack the tumor through different pathways.

Lenvatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Lenvatinib primarily inhibits tumor growth and angiogenesis by targeting key tyrosine kinase receptors [5]

[6].

¢ Key Molecular Targets: Vascular Endothelial Growth Factor Receptors 1-3 (VEGFR1-3), Fibroblast
Growth Factor Receptors 1-4 (FGFR1-4), Platelet-Derived Growth Factor Receptor o (PDGFRAQ),
RET, and KIT [7] [5].
¢ Primary Anti-tumor Effects:
o Anti-angiogenesis: By inhibiting VEGFRs, it suppresses the formation of new tumor blood
vessels, starving the tumor of oxygen and nutrients [5].
o Direct Anti-proliferation: Inhibition of FGFRs and other targets directly hinders tumor cell
proliferation and survival [5].
o Immunomodulation: It can mitigate VEGF-mediated immunosuppression in the tumor
microenvironment, potentially enhancing the activity of immune cells [1].

HAIC: High-Dose Localized Chemotherapy

HAIC involves the direct, continuous infusion of chemotherapeutic agents (e.g., the FOLFOX regimen:
Oxaliplatin, Leucovorin, 5-Fluorouracil) into the hepatic artery, which is the primary blood supply for liver

tumors [1] [8].

¢ Primary Anti-tumor Effects:
o High Local Concentration: Delivers a much higher drug dose to the tumor than systemically
possible, leading to rapid tumor cell death [1] [9].
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o Immunogenic Cell Death: The potent, localized cell death promotes the release of tumor-
associated antigens and damage-associated molecular patterns. This acts like an "in-situ
vaccine," enhancing the infiltration and activation of dendritic cells and CD8+ T cells in the

tumor microenvironment [1].

PD-1 Inhibitors: Reinvigorating the Immune Response

Programmed Death-1 (PD-1) inhibitors are immune checkpoint blockers that prevent tumor cells from

exploiting the PD-1 pathway to deactivate T-cells [8] [5].

¢ Primary Anti-tumor Effect: By blocking the PD-1/PD-L1 interaction, they "release the brakes" on the
immune system, allowing T-cells to recognize and kill cancer cells effectively [5].

The following diagram illustrates how these three therapies work together synergistically.

Synergistic Mechanism of HAIC, Lenvatinib, and PD-1 Inhibitor Therapy

HAIC Lenvatinib PD-1 Inhibitor
(Local Chemotherapy) (Targeted TKI) (Immunotherapy)

Adaptive Immune Activation

umor Microenvironment Madulation

Inhibits angiogenesis Reduces VEGF-mediated Reactivates exhausted
(Starves tumor) immunosuppression T-cells

Primes Enables Unleashes

Enhanced infiltration & activation
of Dendritic Cells and CD8+ T-cells
Potent, sustained
anti-tumor response

pirect Tumor Killing & Immune Priming

Rapid tumor burden reduction

Induces immunogenic cell death
(Releases tumor antigens)
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Detailed Experimental Protocols

For researchers, here are the detailed methodologies commonly used in the cited clinical studies for the triple

therapy regimen.

HAIC Treatment Protocol (FOLFOX regimen)

The technical procedure and drug administration for HAIC are standardized across studies [1] [8] [3].

e Catheterization Process:

o Access: The femoral artery is punctured using the Seldinger technique under local anesthesia,
and a 5F vascular sheath is inserted.

o Angiography: A 5F catheter (e.g., RH or Cobra) is used for selective angiography of the celiac
axis and superior mesenteric artery to map the liver tumor's blood supply.

o Microcatheter Placement: A 2.7F microcatheter is advanced coaxially and positioned in the
hepatic artery feeding the tumor (e.qg., left/right hepatic artery; for multi-lobar disease, the
proper hepatic artery).

o Drug Infusion: Chemotherapy is continuously infused via an arterial pump.

e Chemotherapy Regimen (mFOLFOX):

o Oxaliplatin: 85 mg/mz (for tumors <10 cm) to 130 mg/m? (for tumors =10 cm), administered as
a 2-3 hour arterial infusion [8] [3].

o Leucovorin: 400 mg/mz2, administered as a 1-2 hour arterial infusion.

o 5-Fluorouracil (5-FU): 400 mg/m2 bolus push, followed by 2,400 mg/m2 continuous arterial
infusion over 46 hours.

o Treatment Cycles: This cycle is typically repeated every 3-4 weeks. Patients often receive 2-6 cycles,

with continuation based on treatment response and tolerability [8] [2].

Lenvatinib Dosing Protocol
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 Initiating Dose: Administered orally once daily, starting 3-5 days before the first HAIC session to
assess tolerability [2].
o Body weight > 60 kg: 12 mg/day.
o Body weight < 60 kg: 8 mg/day [1] [2].
¢ Dose Modification: The dose can be reduced (to 8 mg, 4 mg, or 4 mg every other day) to manage
treatment-related adverse events. It is often suspended during the days of HAIC infusion [8] [2].

PD-1 Inhibitor Administration

¢ Agents: Commonly used PD-1 inhibitors in studies include camrelizumab, sintilimab, and toripalimab
[1][2] [3].

e Dosing: 200 mg administered intravenously on the same day or the day after HAIC treatment, every
3 weeks [2].

Efficacy and Safety Assessment

e Tumor Response: Assessed by contrast-enhanced CT or MRI every 6-8 weeks using mRECIST
(modified Response Evaluation Criteria in Solid Tumors) and/or RECIST 1.1 [1] [8].

o Safety: Adverse events are graded and managed according to the Common Terminology Criteria
for Adverse Events (CTCAE) version 5.0 [1] [8].

Future Research and Perspectives

The field continues to evolve with ongoing research. The CHANCE 2416 study is a notable multicenter,
retrospective target trial emulation explicitly designed to compare the triple therapy (H+L+P) versus the
doublet (L+P) in advanced HCC with high tumor burden and portal vein tumor thrombus, with overall

survival as the primary endpoint [10].

Furthermore, research is actively investigating mechanisms of resistance to lenvatinib, exploring pathways

such as epithelial-mesenchymal transition (EMT) and ferroptosis to develop strategies to overcome it [7] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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